![molecular formula C10H11N3O2 B8749136 Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate CAS No. 918485-26-4](/img/structure/B8749136.png)
Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Métodos De Preparación
The synthesis of Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate under specific conditions . This method is known for its efficiency and extensibility, making it a common approach for constructing this heterocyclic system. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazolopyridine core.
Substitution: Substitution reactions, particularly at the nitrogen atoms or the aromatic ring, are common. .
Aplicaciones Científicas De Investigación
Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate involves its interaction with specific molecular targets, such as kinases. The pyrazolopyridine core allows for hydrogen bonding and π–π stacking interactions with amino acid residues in the active site of the target enzyme . This interaction inhibits the enzyme’s activity, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate can be compared with other pyrazolopyridine derivatives:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar core structure but differ in the position of the nitrogen atoms and substituents.
Pyrazoloquinolines: These compounds have an additional fused ring, which can alter their chemical properties and biological activities.
Pyrazolopyrimidines: These compounds have a pyrimidine ring instead of a pyridine ring, leading to different interactions with biological targets.
This compound is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its solubility and reactivity .
Propiedades
Número CAS |
918485-26-4 |
|---|---|
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
ethyl 2-pyrazolo[3,4-b]pyridin-2-ylacetate |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-9(14)7-13-6-8-4-3-5-11-10(8)12-13/h3-6H,2,7H2,1H3 |
Clave InChI |
GYSLXELRXZMTES-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=C2C=CC=NC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



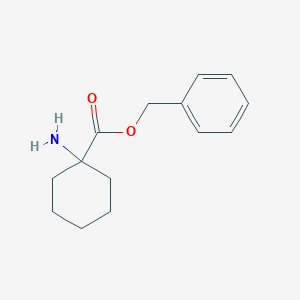
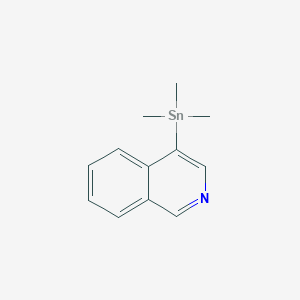
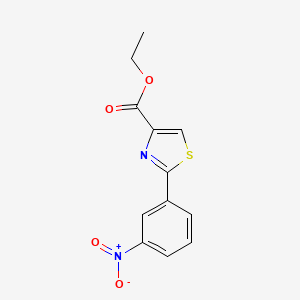


![2-[(2-phenylphenyl)methyl]propanedioic acid](/img/structure/B8749106.png)
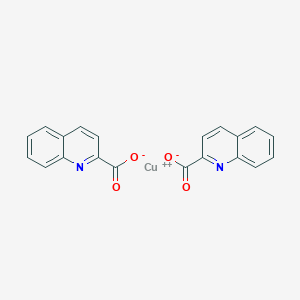

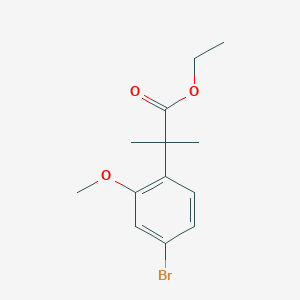

![10-(Isobutyryloxy)-4-oxo-6,7-dihydro-4H-pyrimido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B8749141.png)


